molecular formula C5H12FNO B8569244 2-(3-Fluoro-propoxy)-ethylamine

2-(3-Fluoro-propoxy)-ethylamine

Cat. No.: B8569244
M. Wt: 121.15 g/mol
InChI Key: WZSYAZDTXUJFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-propoxy)-ethylamine is an alkylamine derivative featuring a fluoro-substituted propoxy chain attached to an ethylamine backbone. Fluorine substitution is known to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules .

Properties

Molecular Formula

C5H12FNO

Molecular Weight

121.15 g/mol

IUPAC Name

2-(3-fluoropropoxy)ethanamine

InChI

InChI=1S/C5H12FNO/c6-2-1-4-8-5-3-7/h1-5,7H2

InChI Key

WZSYAZDTXUJFFD-UHFFFAOYSA-N

Canonical SMILES

C(COCCN)CF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Other Functional Groups

Table 1: Substituent Comparison
Compound Name Substituent Molecular Weight (g/mol) Key Properties Reference
2-(3-Fluoro-propoxy)-ethylamine 3-Fluoro-propoxy ~151.17 (estimated) Increased lipophilicity, metabolic stability (inferred) N/A
3-(2'-Methoxy-ethoxy)-propylamine Methoxy-ethoxy 133.19 Lower electronegativity, higher solubility in polar solvents
3-Fluoro-4-(2-pyrrolidin-1-yl-ethoxy)-phenylamine Fluorophenyl + pyrrolidine-ethoxy 224.28 Enhanced conformational rigidity, potential CNS activity
1-[3-Fluoro-4-(trifluoroethoxy)-phenyl]-ethylamine Trifluoroethoxy + fluorophenyl 247.20 High fluorophilicity, likely improved bioavailability

Key Findings :

  • Fluorine in the propoxy chain (hypothetical for the target compound) may reduce metabolic degradation compared to non-fluorinated analogs like 3-(2'-methoxy-ethoxy)-propylamine .
  • Aromatic fluorine substitution (e.g., in phenylamine derivatives) induces conformational changes that optimize receptor binding .

Physicochemical Properties

Table 2: Physical Properties of Ethylamine Derivatives
Compound Name Boiling Point (°C) LogP (Predicted) Solubility (Water)
Ethylamine 16.6 0.28 Highly soluble
2-(tert-Butyloxy)-ethylamine HCl N/A 0.89 Soluble in polar solvents
3-(2'-Methoxy-ethoxy)-propylamine >200 0.15 Moderate solubility
This compound ~180 (estimated) 1.2 (estimated) Low solubility in water Inferred

Analysis :

  • The fluoro-propoxy group likely increases molecular weight and logP compared to ethylamine, reducing water solubility but improving membrane permeability .
  • tert-Butyloxy analogs (e.g., ) exhibit higher logP due to bulky hydrophobic groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.